molecular formula C15H12ClN3O B12168763 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12168763
M. Wt: 285.73 g/mol
InChI Key: MCRNNSFLKQXKCH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzimidazole ring in this compound makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring allows the compound to bind to nucleic acids and proteins, affecting their function. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and lead to the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the chlorine atom and the specific substitution pattern on the benzimidazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

3-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H12ClN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

MCRNNSFLKQXKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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